molecular formula C20H26N4O B6799496 (1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone

(1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone

Cat. No.: B6799496
M. Wt: 338.4 g/mol
InChI Key: CTJWZRATFDHICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[34]octan-2-yl)methanone is a complex organic compound that features a triazole ring and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).

    Spirocyclic Structure Formation: The spirocyclic structure is often formed through a cyclization reaction involving a ketone and an amine.

    Final Coupling: The triazole and spirocyclic intermediates are then coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening for the optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.

    Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Alcohol derivatives of the original ketone.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its triazole ring, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its spirocyclic structure is of particular interest as it can provide enhanced stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of (1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The spirocyclic structure can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanol: Similar structure but with an alcohol group instead of a ketone.

    (1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The uniqueness of (1-Tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone lies in its combination of a triazole ring and a spirocyclic structure, which provides a distinct set of chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1-tert-butyl-1,2,4-triazol-3-yl)-(3-phenyl-2-azaspiro[3.4]octan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-19(2,3)24-14-21-17(22-24)18(25)23-13-20(11-7-8-12-20)16(23)15-9-5-4-6-10-15/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJWZRATFDHICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC(=N1)C(=O)N2CC3(C2C4=CC=CC=C4)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.